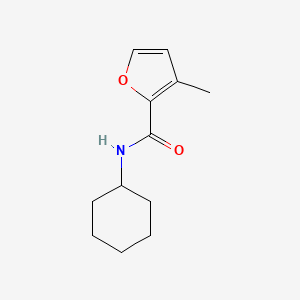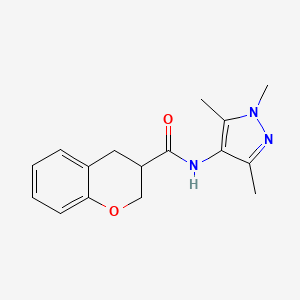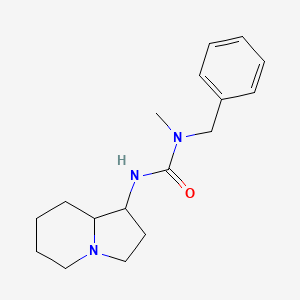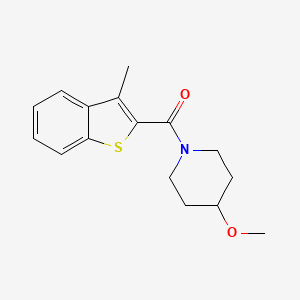![molecular formula C20H16F2N4 B7565565 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin, which is a neurotransmitter involved in mood regulation. This action may contribute to 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole's potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole has a significant effect on the levels of serotonin in the brain. This effect may contribute to its potential as an antidepressant and anxiolytic agent. 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole in lab experiments include its potential as a selective serotonin reuptake inhibitor and its anti-inflammatory properties. However, 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole research. One direction is to explore its potential as an antidepressant and anxiolytic agent. Another direction is to investigate its potential as an anti-inflammatory agent. Further research is also needed to determine its safety and efficacy in humans. Additionally, studies can be conducted to explore the potential of 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole in treating other conditions, such as chronic pain and addiction.
In conclusion, 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its potential as an anti-inflammatory agent, selective serotonin reuptake inhibitor, antidepressant, and anxiolytic agent. Further research is needed to determine its safety and efficacy in humans and to explore its potential in treating other conditions.
Méthodes De Synthèse
1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole can be synthesized using different methods, including the reaction of 4-fluorobenzyl bromide with 4-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-fluorobenzyl bromide with 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, followed by cyclization with hydrazine hydrate.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and as a selective serotonin reuptake inhibitor. Research has also been conducted on 1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole's potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4/c21-19-5-1-15(2-6-19)11-25-13-17(9-23-25)18-10-24-26(14-18)12-16-3-7-20(22)8-4-16/h1-10,13-14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUPDHSXYWLFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C3=CN(N=C3)CC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)


![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)


![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)